molecular formula C12H27N3O B13900603 (2S)-2-amino-N-[2-(diethylamino)ethyl]-3,3-dimethylbutanamide

(2S)-2-amino-N-[2-(diethylamino)ethyl]-3,3-dimethylbutanamide

Cat. No.: B13900603
M. Wt: 229.36 g/mol
InChI Key: DMOMUOPPGDSVEP-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-2-amino-N-[2-(diethylamino)ethyl]-3,3-dimethylbutanamide is a compound with a complex structure that includes an amino group, a diethylaminoethyl group, and a dimethylbutanamide backbone

Preparation Methods

The synthesis of (2S)-2-amino-N-[2-(diethylamino)ethyl]-3,3-dimethylbutanamide can be achieved through several synthetic routes. One common method involves the reaction of 3,3-dimethylbutanoic acid with diethylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the corresponding amide. The amide is then treated with a suitable amine, such as 2-aminoethylamine, to introduce the amino group at the 2-position .

Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

(2S)-2-amino-N-[2-(diethylamino)ethyl]-3,3-dimethylbutanamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic conditions, appropriate solvents (e.g., water, ethanol), and catalysts to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

Comparison with Similar Compounds

(2S)-2-amino-N-[2-(diethylamino)ethyl]-3,3-dimethylbutanamide can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H27N3O

Molecular Weight

229.36 g/mol

IUPAC Name

(2S)-2-amino-N-[2-(diethylamino)ethyl]-3,3-dimethylbutanamide

InChI

InChI=1S/C12H27N3O/c1-6-15(7-2)9-8-14-11(16)10(13)12(3,4)5/h10H,6-9,13H2,1-5H3,(H,14,16)/t10-/m1/s1

InChI Key

DMOMUOPPGDSVEP-SNVBAGLBSA-N

Isomeric SMILES

CCN(CC)CCNC(=O)[C@H](C(C)(C)C)N

Canonical SMILES

CCN(CC)CCNC(=O)C(C(C)(C)C)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.